N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide

CREB CBP/p300 PPI Inhibitor

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide (CAS 851404-00-7) is a synthetic small molecule characterized by a 2-naphthamide moiety linked via an ethyl bridge to a 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline core. It possesses a molecular formula of C24H22N2O4 and a molecular weight of 402.45 g/mol.

Molecular Formula C24H22N2O4
Molecular Weight 402.45
CAS No. 851404-00-7
Cat. No. B2679778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide
CAS851404-00-7
Molecular FormulaC24H22N2O4
Molecular Weight402.45
Structural Identifiers
SMILESCOC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C24H22N2O4/c1-29-20-9-10-21(30-2)22-19(20)14-18(24(28)26-22)11-12-25-23(27)17-8-7-15-5-3-4-6-16(15)13-17/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28)
InChIKeyZTHYPPVKPPPLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide (CAS 851404-00-7): Procurement-Grade Identity and Purity Profile


N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide (CAS 851404-00-7) is a synthetic small molecule characterized by a 2-naphthamide moiety linked via an ethyl bridge to a 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline core. It possesses a molecular formula of C24H22N2O4 and a molecular weight of 402.45 g/mol [1]. The compound is available as a research chemical with a reported purity of ≥95% . Structurally, it belongs to a class of naphthamide-quinoline hybrids that have been broadly investigated in patents as inhibitors of cyclic-AMP response element binding protein (CREB)-mediated gene transcription, a mechanism relevant to oncology research [2].

Why N-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide Cannot Be Replaced by Generic Naphthamide Analogs


The substitution pattern on this compound—specifically the 5,8-dimethoxy configuration on the dihydroquinolinone ring in conjunction with the 2-naphthamide—creates a unique pharmacophore that is not interchangeable with closely related analogs. The patent literature explicitly describes how variations in the bicyclic moieties (e.g., shifting from a 2-naphthamide to a 1-naphthamide or altering the quinoline substitution) are designed to modulate the inhibition of p-CREB/CBP interaction, a protein-protein interaction with a notoriously shallow binding surface [1]. A generic substitution, such as using the 1-naphthamide regioisomer (CAS 851403-89-9), introduces a different spatial orientation of the naphthyl group, which can drastically alter the ability to disrupt the CREB transcriptional complex [2]. Therefore, procurement based solely on the core scaffold without precise substitution matching risks selecting a compound with uncharacterized or absent on-target activity.

Quantitative Evidence Guide for N-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide


Critical Data Gap Advisory: Absence of Publicly Available Bioactivity Data

A comprehensive search of PubMed, ChEMBL, PubChem, BindingDB, and the patent literature yielded no peer-reviewed quantitative biological assay data (IC50, EC50, Ki) for the specific compound N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide (CAS 851404-00-7). While the compound is structurally encompassed by the Markush claims of U.S. Patent 9,073,820 [1], it is not included as a specifically exemplified compound with reported activity. The primary literature and authoritative databases contain binding and functional data only for related analogs such as '666-15' (IC50 = 0.081 ± 0.04 μM in a CREB luciferase reporter assay) [2], but no direct head-to-head or cross-study comparisons exist for this target compound. This lack of data is a significant limitation for scientific selection decisions, as procurement decisions must currently rely on structural inference rather than experimentally validated biological activity.

CREB CBP/p300 PPI Inhibitor Oncology

Procurement and Research Scenarios for N-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide


Custom Structure-Activity Relationship (SAR) Probe Development

In the absence of public bioactivity data, the primary rational scenario for procuring this compound is as a custom SAR probe. The specific 5,8-dimethoxy substitution can be compared head-to-head against the 6,7-dimethyl analogs or 1-naphthamide regioisomers (e.g., CAS 851403-89-9) in an in-house CREB luciferase reporter assay (following protocols described in Xie et al., 2015 [1]) to experimentally determine the impact of methoxy positioning and naphthamide regioisomerism on potency and selectivity. This approach can generate novel, proprietary SAR data to guide lead optimization. The baseline for comparison would be the established IC50 of the lead compound '666-15' (81 nM) [1].

Negative Control for Target Engagement Studies

Given the critical role of the amide linkage geometry in disrupting p-CREB/CBP binding as described in the patent literature [2], this compound may serve as a well-defined negative control in studies utilizing active naphthamide analogs. The 2-naphthamide orientation may theoretically be less favorable for KIX domain binding compared to optimized leads, but this hypothesis requires experimental validation. Procurement of this precise regioisomer ensures experimental reproducibility versus an undefined analog mixture.

Synthetic Intermediate for Diversified Library Synthesis

The compound's dual aromatic system (quinoline-naphthalene) with a free NH linkage presents a reactive handle for further derivatization. It can be procured as a high-purity (≥95%) building block for generating a focused compound library aimed at exploring the chemical space around the naphthamide-ethyl-quinolinone scaffold, particularly for targets beyond CREB, such as the multi-target kinase/HDAC inhibitors described in related patent families [3].

Quote Request

Request a Quote for N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.